molecular formula C18H17N5O4 B2606943 2-(2H-1,3-benzodioxol-5-yloxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide CAS No. 2034385-31-2

2-(2H-1,3-benzodioxol-5-yloxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide

Cat. No.: B2606943
CAS No.: 2034385-31-2
M. Wt: 367.365
InChI Key: XDGHDRRUWPJTJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2H-1,3-benzodioxol-5-yloxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide is a complex organic compound that features a benzodioxole moiety, a pyridine ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide typically involves multiple stepsThe final step often involves the formation of the propanamide linkage under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yloxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yloxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2H-1,3-benzodioxol-5-yloxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzodioxole, pyridine, and triazole rings allows for diverse interactions with biological targets, making it a versatile compound for research and development .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4/c1-12(27-15-4-5-16-17(7-15)26-11-25-16)18(24)20-8-13-10-23(22-21-13)14-3-2-6-19-9-14/h2-7,9-10,12H,8,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGHDRRUWPJTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CN(N=N1)C2=CN=CC=C2)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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